3-Bromopropanoyl isocyanate CAS number 18926-24-4
3-Bromopropanoyl isocyanate CAS number 18926-24-4
An In-Depth Technical Guide to 3-Bromopropanoyl Isocyanate: A Bifunctional Reagent for Advanced Applications
Executive Summary
3-Bromopropanoyl isocyanate (CAS Number 18926-24-4) is a highly reactive, bifunctional chemical reagent of significant interest to researchers in drug development, chemical biology, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, and applications. Possessing two distinct electrophilic centers—a highly reactive isocyanate group and an alkyl bromide—this molecule offers a versatile platform for sequential or differential reactions. It is particularly valuable for bioconjugation, the development of targeted covalent inhibitors, and as a cyclization precursor.[1] This document details its physicochemical properties, explores the causality behind its reactivity, provides validated experimental protocols for its use, and outlines critical safety and handling procedures to ensure its effective and safe application in a laboratory setting.
Introduction: The Dual Nature of an Acyl Isocyanate
Isocyanates (R–N=C=O) are a class of organic compounds characterized by a highly electrophilic carbon atom, making them potent reactants for a wide array of nucleophiles, including alcohols, amines, and thiols.[2][3][4] This reactivity is the foundation for their extensive use in the synthesis of polyurethanes, pharmaceuticals, and other high-value materials.[2][5]
3-Bromopropanoyl isocyanate distinguishes itself by incorporating a second reactive site: a primary alkyl bromide. This dual-functionality transforms it from a simple acylating agent into a versatile heterobifunctional crosslinker. The isocyanate group typically exhibits much higher reactivity than the alkyl bromide, allowing for a stepwise reaction sequence. First, the isocyanate can be selectively reacted with a primary nucleophile (e.g., an amine on a protein) to form a stable urea linkage.[6] Subsequently, the tethered bromo-propyl chain remains available for a second nucleophilic substitution reaction, enabling intramolecular cyclization or intermolecular crosslinking. This unique characteristic makes it a valuable tool for designing complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted covalent inhibitors, and molecular probes.[7][8][9]
Physicochemical Properties
A clear understanding of the physical and chemical properties of 3-Bromopropanoyl isocyanate is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 18926-24-4 | [1][10] |
| Molecular Formula | C₄H₄BrNO₂ | [1][10] |
| Molecular Weight | 177.98 g/mol | [1][10] |
| Appearance | Volatile Liquid | [1] |
| Boiling Point | 68-69 °C at 10 Torr | [1] |
| Solubility | Soluble in chlorinated, aromatic, and ethereal solvents | [1] |
| InChIKey | JZKAOWBNIUWMLP-UHFFFAOYSA-N | [10] |
| SMILES | C(CBr)C(=O)N=C=O | [10] |
Core Chemistry and Reactivity
The utility of 3-Bromopropanoyl isocyanate is rooted in the differential reactivity of its two electrophilic sites.
-
The Isocyanate Group (-N=C=O): This functional group is extremely susceptible to nucleophilic attack. The general order of reactivity with common biological nucleophiles is: primary amines > secondary amines > thiols ≈ alcohols > water.[4][11] Reaction with amines yields stable urea bonds, while reaction with alcohols forms carbamates.[2][12] This reaction is typically very rapid and can proceed under neutral, anhydrous conditions. The high reactivity necessitates careful handling to prevent unwanted reactions with atmospheric moisture, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2]
-
The Alkyl Bromide (-CH₂Br): This site acts as a classic electrophile for Sₙ2 reactions. It is significantly less reactive than the isocyanate group, allowing for selective initial conjugation via the isocyanate. Once the isocyanate has reacted, the tethered alkyl bromide can be targeted by a second nucleophile, such as a cysteine thiol or a histidine imidazole, to form a stable covalent bond. This second reaction often requires more forcing conditions (e.g., elevated temperature or basic pH) compared to the initial isocyanate reaction. This differential reactivity is the key to its utility as a bifunctional reagent.
Caption: Diagram 1: Reactivity of 3-Bromopropanoyl Isocyanate.
Applications in Research and Drug Development
Bifunctional Probe for Bioconjugation
Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or antibodies.[6][13] 3-Bromopropanoyl isocyanate is an ideal reagent for this purpose. The isocyanate group can rapidly and efficiently react with surface-exposed lysine residues on a protein at physiological or slightly basic pH.[6] This reaction is often faster and more efficient than with commonly used N-hydroxysuccinimide (NHS) esters. Once the protein is labeled, the pendant bromo-propyl group serves as a handle for further modification or for probing the local environment. For example, it could be used to crosslink to a nearby cysteine residue, providing valuable structural information.[14]
Warhead for Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, offering advantages in potency and duration of action.[15][16][17] 3-Bromopropanoyl isocyanate can be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The molecule first binds non-covalently to the protein's active or allosteric site. The highly reactive isocyanate group can then form a covalent bond with a nearby nucleophilic residue (like lysine). Alternatively, for targets lacking a suitably positioned lysine, the isocyanate can be used as a linker to attach the targeting moiety to a carrier, leaving the alkyl bromide to act as the "warhead" to alkylate a cysteine or histidine residue.[15][17]
Precursor for Heterocyclic Synthesis
In organic synthesis, this reagent serves as a precursor for creating cyclic structures. After reacting the isocyanate with a nucleophile, the terminal bromide can participate in an intramolecular cyclization reaction. For instance, reaction with an amine followed by internal attack can lead to the formation of succinimide-type structures.[18] This is valuable in medicinal chemistry for generating libraries of compounds with constrained conformations.[19]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for characterization and confirmation. Extreme caution must be exercised when handling isocyanates (see Section 6). All work must be performed in a certified fume hood under anhydrous conditions.
Protocol 1: Labeling a Model Protein (e.g., Bovine Serum Albumin)
This protocol describes a general method for conjugating 3-Bromopropanoyl isocyanate to a protein via lysine residues.
-
Protein Preparation:
-
Prepare a solution of the model protein (e.g., 5 mg/mL Bovine Serum Albumin) in a non-nucleophilic buffer, such as 100 mM sodium phosphate buffer, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Causality: A pH of 7.5-8.0 deprotonates the lysine ε-amino group, increasing its nucleophilicity for efficient reaction with the isocyanate, while minimizing hydrolysis of the reagent.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the isocyanate stock solution to the gently stirring protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C to minimize protein degradation.
-
Causality: A molar excess drives the reaction to completion. Lower temperatures can improve protein stability during the labeling process.
-
-
Purification:
-
Remove unreacted reagent and byproducts by desalting the protein solution using a spin column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the storage buffer (e.g., PBS, pH 7.4).
-
Causality: Purification is essential to remove the toxic isocyanate reagent and ensure the final conjugate is suitable for downstream applications.
-
-
Validation & Characterization:
-
Confirm successful conjugation using MALDI-TOF mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the added moieties (177.98 Da each) validates the reaction.
-
The degree of labeling can be quantified by comparing the mass of the native and modified protein.
-
Caption: Diagram 2: Experimental Workflow for Protein Bioconjugation.
Safety, Handling, and Storage
3-Bromopropanoyl isocyanate is a hazardous chemical that requires strict safety protocols.
-
Toxicity and Hazards: It is classified as a lachrymator and is corrosive.[1] Like other isocyanates, it is a potent respiratory sensitizer and can cause severe allergic reactions upon inhalation.[21][22] Acute exposure can lead to skin, eye, and respiratory tract irritation.[23]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][24]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[23][24]
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
-
Handling:
-
Use only under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware to prevent decomposition and polymerization.[1]
-
Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[1][22] The reaction with water is violent and produces CO₂, which can cause pressure buildup in sealed containers.[2][25]
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Spills and Disposal:
-
In case of a spill, decontaminate the area with a solution designed to neutralize isocyanates (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of in drains.
-
Conclusion
3-Bromopropanoyl isocyanate is a powerful and versatile bifunctional reagent with significant potential in advanced scientific research, particularly in drug discovery and chemical biology. Its differential reactivity allows for controlled, stepwise modifications of complex biomolecules and the synthesis of novel chemical entities. While its high reactivity demands rigorous safety and handling protocols, a thorough understanding of its chemical properties enables researchers to harness its capabilities for creating sophisticated molecular tools, from precisely engineered bioconjugates to highly selective covalent inhibitors. As the demand for such advanced chemical modalities grows, the applications for 3-Bromopropanoyl isocyanate are poised to expand further.
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Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates . (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]
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